3,4-Methylenedioxyphenethyl bromide
Description
3,4-Methylenedioxyphenethyl bromide is an organobromine compound characterized by a phenethyl backbone (C₆H₅-CH₂-CH₂-Br) with a methylenedioxy group (O-CH₂-O) at the 3,4-positions of the benzene ring. The methylenedioxy group enhances electron density on the aromatic ring, influencing reactivity in electrophilic substitution or cross-coupling reactions .
Properties
IUPAC Name |
5-(2-bromoethyl)-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCARPEUWUWIJPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480463 | |
| Record name | 3,4-Methylenedioxyphenethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57587-02-7 | |
| Record name | 3,4-Methylenedioxyphenethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
3,4-Methylenedioxyphenethyl bromide, also known as 5-(2-bromoethyl)-1,3-benzodioxole, is a substituted phenethylamine. The primary targets of phenethylamines are typically monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. These neurotransmitters play crucial roles in regulating mood, attention, and body temperature.
Mode of Action
The compound interacts with its targets by mimicking the structure of these neurotransmitters, allowing it to bind to their receptors and influence neural signaling.
Biochemical Pathways
The affected pathways are likely those involved in monoamine neurotransmission. This can lead to downstream effects such as altered synaptic plasticity, changes in mood and cognition, and potentially psychoactive effects. .
Pharmacokinetics
Phenethylamines are generally known to undergo extensive first-pass metabolism, primarily by the enzyme monoamine oxidase. This can significantly impact the compound’s bioavailability.
Result of Action
Given its structural similarity to other phenethylamines, it may have psychoactive properties. It’s important to note that these effects can vary greatly depending on dosage and individual physiological differences.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the presence of monoamine oxidase inhibitors can potentially enhance the compound’s activity by preventing its breakdown. .
Biological Activity
3,4-Methylenedioxyphenethyl bromide (MDPEB) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including antimalarial effects, cytotoxicity against cancer cell lines, and other relevant pharmacological properties.
Chemical Structure and Properties
This compound is derived from phenethylamine and features a methylenedioxy group, which is known to influence its biological activity. The bromide component may also play a role in its interaction with biological targets.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of compounds related to MDPEB. For instance, a study demonstrated that phenanthrene alkaloids with similar structures exhibited significant antimalarial activity against Plasmodium falciparum, with an IC50 value of 1.07 µM for the most active compound, which shares structural similarities with MDPEB .
| Compound | Antimalarial Activity (IC50, µM) | Cytotoxicity (IC50, µM) |
|---|---|---|
| Uvariopsamine (1) | 6.77 | 37.87 |
| Noruvariopsamine (2) | 7.41 | 44.06 |
| 8-Hydroxystephenanthrine (3) | 1.07 | >50 |
| 8-Methoxyuvariopsine (4) | 6.79 | 13.75 |
| Thalihazine (5) | 5.92 | 38.29 |
| Secophoebine (6) | 5.69 | 13.67 |
The presence of hydroxy groups in the structure has been identified as crucial for enhancing antimalarial activity, suggesting that similar modifications in MDPEB could yield potent derivatives .
Cytotoxicity Studies
Cytotoxicity assessments against various human cancer cell lines have shown that many phenanthrene derivatives exhibit low cytotoxicity at therapeutic concentrations. Specifically, MDPEB-related compounds displayed weak to moderate cytotoxic effects against cell lines such as MCF7 and NCI-H187, indicating a favorable therapeutic index .
The mechanisms by which MDPEB exerts its biological effects may involve modulation of signaling pathways related to inflammation and apoptosis. For example, compounds structurally related to MDPEB have been shown to inhibit nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), suggesting anti-inflammatory properties . Additionally, inhibition of prostaglandin E2 production has been observed, further supporting its potential as an anti-inflammatory agent.
Case Studies and Research Findings
A variety of case studies have explored the pharmacological applications of similar compounds:
- Case Study on Antimalarial Efficacy : A compound structurally analogous to MDPEB was evaluated for its efficacy against Plasmodium falciparum in vitro and demonstrated significant activity with low cytotoxicity against human cells .
- Inflammation Modulation : Another study investigated the anti-inflammatory effects of related compounds in murine models, showing a dose-dependent reduction in inflammatory markers .
Comparison with Similar Compounds
3,4-(Methylenedioxy)phenylmagnesium Bromide
- Structure : A Grignard reagent with the formula C₇H₅BrMgO₂, featuring a magnesium-bound methylenedioxyphenyl group .
- Reactivity : Highly moisture-sensitive, participating in nucleophilic additions (e.g., forming carbon-carbon bonds with carbonyl compounds).
- Applications : Used in synthesizing complex heterocycles and pharmaceuticals, such as intermediates for kinase inhibitors .
- Key Differences : Unlike 3,4-methylenedioxyphenethyl bromide, this compound is a Grignard reagent, requiring anhydrous conditions and offering distinct reactivity (nucleophilic vs. alkylating properties) .
4-(Bromomethyl)benzaldehyde
- Structure : C₈H₇BrO, featuring a bromomethyl group (-CH₂Br) and an aldehyde (-CHO) on the benzene ring .
- Reactivity : The aldehyde enables electrophilic substitutions (e.g., condensation reactions), while the bromomethyl group facilitates alkylation.
- Applications : Intermediate in fine chemical synthesis, such as dyes or pharmaceuticals.
- Key Differences : The absence of a methylenedioxy group and presence of an aldehyde differentiate its reactivity and applications from the target compound .
Methyl Bromide (CH₃Br)
- Structure : A simple alkyl bromide, volatile and gaseous at room temperature .
- Applications: Historically used as a fumigant and pesticide, now restricted under the Montreal Protocol .
- Key Differences: Unlike the aromatic and non-volatile this compound, methyl bromide’s small size and gas-phase reactivity limit its utility in controlled syntheses .
Comparative Data Table
*Calculated based on structural inference.
Research Findings and Functional Group Impact
- Methylenedioxy Group : The O-CH₂-O moiety in this compound increases electron density on the aromatic ring, making it prone to electrophilic attack. This contrasts with electron-withdrawing groups (e.g., -CN) in other bromides, which reduce ring reactivity .
- Synthetic Utility : Grignard reagents derived from methylenedioxy-substituted bromides (e.g., 3,4-(methylenedioxy)phenylmagnesium bromide) enable efficient synthesis of heterocycles and drug candidates, as seen in palladium-catalyzed couplings (e.g., Heck reactions) .
Preparation Methods
Stepwise Synthesis
| Step | Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Oxidation of piperonal to 3,4-methylenedioxyphenol (sesamol) | Peracetic acid, mild conditions | 3,4-Methylenedioxyphenol | High yield, mild oxidation |
| 2 | Acetylation of sesamol | Acetic anhydride, NaOH (10%) | 3,4-Methylenedioxyphenyl acetate | Facilitates nitration step |
| 3 | Nitration of acetate derivative | Mixture of nitric and acetic acids | 3,4-Methylenedioxy-6-nitrophenyl acetate | Controlled nitration to avoid overreaction |
| 4 | Hydrolysis of nitrophenyl acetate | Aqueous base | 3,4-Methylenedioxy-6-nitrophenol | Prepares for reduction |
| 5 | Catalytic hydrogenation of nitrophenol | Pd/C catalyst, H2 gas, ethanol solvent | 3,4-Methylenedioxy-6-aminophenol | Reduction of nitro to amino group |
This sequence yields intermediates that can be further transformed into the phenethyl bromide derivative by side-chain extension and bromination.
Side-Chain Extension and Bromination
The conversion of the 3,4-methylenedioxyphenol or related intermediates to 3,4-methylenedioxyphenethyl bromide involves:
- Alkylation or reduction steps to introduce the ethyl side chain
- Bromination of the terminal position of the ethyl side chain using brominating agents such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS)
A typical approach includes:
| Step | Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Side-chain introduction (e.g., via reduction of aldehyde to alcohol, then substitution) | Lithium aluminum hydride (LiAlH4) or similar reducing agents | 3,4-Methylenedioxyphenethyl alcohol | Precursor for bromination |
| 2 | Bromination of alcohol | PBr3 or NBS in inert solvent (e.g., dichloromethane) | This compound | High selectivity for primary bromide |
This method ensures the selective formation of the bromide at the terminal position of the ethyl side chain.
Alternative Synthetic Approaches
Recent advances include photoredox catalysis methods for alkyl bromide synthesis, which can be adapted for this compound derivatives:
- Use of iridium(III)-catalyzed photoredox cross-coupling reactions under blue LED light irradiation
- Employing alkyl bromides and amines in the presence of photocatalysts to achieve selective functionalization
These methods offer milder conditions and potentially higher yields with better functional group tolerance.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Classical multi-step synthesis | Piperonal | Oxidation, acetylation, nitration, reduction, bromination | Well-established, high purity | Multi-step, time-consuming |
| Side-chain extension + bromination | 3,4-Methylenedioxyphenol derivatives | Reduction, bromination with PBr3 or NBS | Selective bromination, straightforward | Requires careful handling of reagents |
| Photoredox catalysis | Alkyl bromides, amines | Iridium(III) catalysis, blue LED irradiation | Mild conditions, good yields | Requires specialized equipment |
Research Findings and Yields
- The oxidation of piperonal to sesamol proceeds with yields around 80-90% under peracetic acid oxidation.
- Acetylation and nitration steps yield nitrated acetates in 70-85% yields, with careful control of acid mixtures to avoid over-nitration.
- Catalytic hydrogenation of nitro compounds to amines typically achieves yields above 90% using Pd/C catalysts under mild hydrogen pressure.
- Bromination of phenethyl alcohol derivatives with PBr3 or NBS generally yields 75-85% of the bromide product with high selectivity.
- Photoredox methods for alkyl bromide synthesis report yields ranging from 65% to 80% depending on substrate and conditions.
Q & A
Q. What are the recommended synthetic methodologies for preparing 3,4-methylenedioxyphenethyl bromide?
A common approach involves nucleophilic substitution or coupling reactions. For example, brominated aromatic precursors (e.g., 4-fluorophenacyl bromide) can react with heterocyclic amines (e.g., oxadiazoles) in ethanol under equimolar conditions, followed by recrystallization . Reaction optimization should consider solvent polarity (e.g., ethanol, DMSO) and temperature control to avoid decomposition, as seen in analogous bromides decomposing near 546°C .
Q. What analytical techniques are critical for structural confirmation of this compound?
X-ray crystallography (using SHELXTL-plus software) and NMR spectroscopy are gold standards. Single-crystal diffraction (MoKα radiation, λ = 0.71073 Å) resolves spatial parameters (e.g., monoclinic P1 space group, cell dimensions a = 5.114 Å, b = 9.930 Å) . Cross-verification with NMR (e.g., H, C) and mass spectrometry ensures molecular integrity .
Q. What safety protocols are essential when handling this compound?
Due to limited toxicological data, stringent precautions are advised:
- Use PPE (gloves, goggles) and fume hoods.
- In case of skin contact, wash immediately with soap/water for 15+ minutes .
- For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
Contradictions in NMR or crystallographic data may arise from impurities or polymorphism. Mitigation strategies include:
Q. What methodologies optimize reaction yields in bromide synthesis?
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in SN2 reactions .
- Catalyst use : Phase-transfer catalysts improve bromide ion availability.
- Temperature control : Avoid thermal degradation by maintaining reactions below 80°C (e.g., as in lithium bromide heat pump studies ).
Q. How should stability studies be designed to assess storage conditions?
Q. What role does this compound play in cross-coupling reactions?
As an electrophilic aryl bromide, it may serve in Suzuki-Miyaura or Buchwald-Hartwig couplings. Design considerations:
- Use Pd-based catalysts (e.g., Pd(PPh)) and ligand systems (e.g., XPhos) .
- Optimize stoichiometry to minimize byproducts (e.g., homocoupling).
Q. How can mechanistic pathways be elucidated in bromide-mediated reactions?
- Isotopic labeling (e.g., O in methylenedioxy groups) tracks substitution patterns.
- Computational modeling (DFT) predicts transition states and intermediates, validated via kinetic studies .
Q. What strategies validate analytical methods for bromide quantification?
Q. How does steric hindrance from the methylenedioxy group affect reactivity?
The fused dioxy ring may restrict nucleophilic attack at the benzylic position. Mitigation approaches:
- Use bulky bases (e.g., DBU) to deprotonate and enhance leaving-group ability.
- Explore microwave-assisted synthesis to overcome kinetic barriers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
